REACTION_CXSMILES
|
[NH2:1][C:2]1[C:12](Br)=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][N:3]=1.[CH:14]([N:17]=[C:18]=[S:19])([CH3:16])[CH3:15].[H-].[Na+].CCOC(C)=O.CCCCCC>CN(C=O)C>[CH:14]([NH:17][C:18]1[S:19][C:12]2[C:2]([N:1]=1)=[N:3][CH:4]=[C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH:11]=2)([CH3:16])[CH3:15] |f:2.3,4.5|
|
Name
|
AcOEt hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C.CCCCCC
|
Name
|
|
Quantity
|
0.78 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C(=O)OCC)C=C1Br
|
Name
|
|
Quantity
|
0.34 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N=C=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After it cooled to rt
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with 1N HCl (5 mL)
|
Type
|
ADDITION
|
Details
|
The mixture was poured into saturated NaHCO3 solution
|
Type
|
EXTRACTION
|
Details
|
extracted with AcOEt (3×40 mL)
|
Type
|
EXTRACTION
|
Details
|
The combined extract
|
Type
|
WASH
|
Details
|
was washed with 10% lithium chloride solution (2×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Reaction Time |
40 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)NC=1SC=2C(=NC=C(C2)C(=O)OCC)N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.291 g | |
YIELD: PERCENTYIELD | 34% | |
YIELD: CALCULATEDPERCENTYIELD | 34.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |